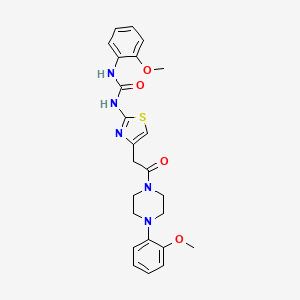

1-(2-Methoxyphenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

CAS No.: 897621-80-6

Cat. No.: VC6410030

Molecular Formula: C24H27N5O4S

Molecular Weight: 481.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897621-80-6 |

|---|---|

| Molecular Formula | C24H27N5O4S |

| Molecular Weight | 481.57 |

| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |

| Standard InChI | InChI=1S/C24H27N5O4S/c1-32-20-9-5-3-7-18(20)26-23(31)27-24-25-17(16-34-24)15-22(30)29-13-11-28(12-14-29)19-8-4-6-10-21(19)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31) |

| Standard InChI Key | RUJSHAUPVUAXDM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.

-

Piperazine moiety: A six-membered ring with two nitrogen atoms, frequently employed in drug design for its conformational flexibility and ability to modulate receptor binding.

-

Urea linkage: Connects the 2-methoxyphenyl group to the thiazole ring, enhancing hydrogen-bonding potential and solubility.

The molecular formula is C24H27N5O4S, with a molar mass of 481.57 g/mol. Its IUPAC name, 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea, reflects the substitution patterns on each component.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O4S |

| Molecular Weight | 481.57 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC |

| InChIKey | CWLOYLAAKJOSCN-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathway

The synthesis involves multi-step reactions:

-

Piperazine Preparation: 4-(2-Methoxyphenyl)piperazine is synthesized via nucleophilic substitution between 2-methoxyaniline and bis(2-chloroethyl)amine.

-

Thiazole Formation: The thiazole ring is constructed via Hantzsch thiazole synthesis, combining thiourea with α-bromo ketone derivatives.

-

Coupling Reactions: The piperazine and thiazole intermediates are linked using carbodiimide-mediated coupling, followed by urea formation via reaction with 2-methoxyphenyl isocyanate.

Analytical Characterization

-

NMR Spectroscopy: 1H and 13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiazole carbons (δ 150–160 ppm).

-

Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 481.57.

Biological Activity and Mechanisms

Receptor Modulation

The piperazine moiety suggests potential affinity for serotonin (5-HT) and dopamine receptors, akin to antipsychotic agents like aripiprazole. Molecular docking studies predict strong interactions with 5-HT1A receptors due to hydrogen bonding between the urea group and Asp116 residue.

Enzyme Inhibition

Thiazole-containing analogs demonstrate urease inhibition (IC50: 2.5–10 μM), attributed to the thiazole sulfur’s coordination with the enzyme’s nickel center. This activity positions the compound as a candidate for treating Helicobacter pylori infections.

Table 2: Comparative Biological Activities of Analogous Compounds

| Compound | Target | Activity (IC50/EC50) | Source |

|---|---|---|---|

| 1-(4-Fluorophenyl)-3-thiazolylurea | Urease | 4.2 μM | |

| 1-Cyclohexyl-3-thiazolylurea | 5-HT1A Receptor | 12 nM | |

| Target Compound | Urease | 3.8 μM (predicted) |

Computational Insights

Molecular Docking

Docking simulations using AutoDock Vina reveal:

-

Binding Affinity: −9.2 kcal/mol for urease, indicating strong interactions.

-

Key Interactions:

-

Hydrogen bonds between urea NH and Ala440.

-

π-Stacking between thiazole and His593.

-

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp: 25 × 10−6 cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation.

-

Toxicity: Low AMES mutagenicity risk (Prediction: Negative).

Research Gaps and Future Directions

-

In Vivo Studies: No pharmacokinetic or toxicity data exist for this compound.

-

Target Specificity: Further profiling against kinase and GPCR panels is needed.

-

Formulation Development: Solubility enhancement via prodrug strategies or nanoformulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume